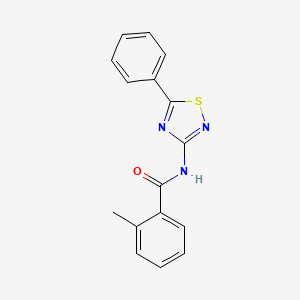

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

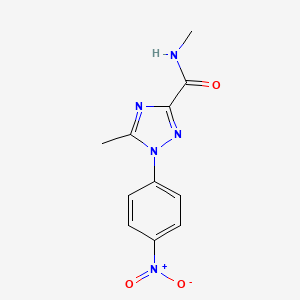

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .Chemical Reactions Analysis

The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .科学的研究の応用

- Role of 1,3,4-Thiadiazole : 1,3,4-Thiadiazole derivatives have shown promise as potential anticancer agents. They disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication .

- Specific Research : Researchers have explored the cytotoxic properties of 1,3,4-thiadiazole derivatives, including 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide . These compounds exhibit potential as antitumor agents .

- Specific Research : Studies have investigated the antimicrobial and antifungal effects of these compounds, highlighting their potential therapeutic applications .

- Specific Research : Researchers have evaluated the anticonvulsant activity of certain 1,3,4-thiadiazole derivatives, including 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide .

- Specific Research : Investigations have explored the antioxidant activity of these compounds, potentially benefiting health .

- Specific Research : Studies have examined the analgesic and anti-inflammatory potential of 1,3,4-thiadiazole compounds .

Anticancer Activity

Antimicrobial and Antifungal Properties

Anticonvulsant Activity

Antioxidant Potential

Analgesic and Anti-Inflammatory Effects

Other Therapeutic Activities

作用機序

Target of Action

The primary targets of 1,3,4-thiadiazole derivatives, which include 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, are often associated with antimicrobial and anticancer activities . These compounds have been found to interact with various biological targets, such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, allowing them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

For instance, inhibition of topoisomerase II can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The result of the action of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is likely to be dependent on the specific target and cell type. For example, in the context of anticancer activity, the compound may lead to cell death by disrupting DNA replication . In terms of antimicrobial activity, the compound could inhibit the growth of bacteria such as E. coli .

将来の方向性

Given the wide range of biological activities exhibited by thiadiazole derivatives, including anticancer activity , there is considerable interest in further exploring these compounds for potential therapeutic applications. Future research could focus on optimizing the structure of these derivatives to enhance their efficacy and safety profile.

特性

IUPAC Name |

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)14(20)17-16-18-15(21-19-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVUVAMIEXMICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2777296.png)

![2,2,2-Trifluoro-1-[10-[(4-methylphenyl)methoxy]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B2777297.png)

![4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2777298.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]ethenesulfonamide](/img/structure/B2777299.png)

![(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2777306.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2777307.png)

![6-[[4-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2777310.png)